molecular formula C12H14ClN B13075314 (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine

(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine

Cat. No.: B13075314
M. Wt: 207.70 g/mol
InChI Key: UNFPKFQAGXTGEL-UHFFFAOYSA-N
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Description

(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is a synthetic amine derivative of interest in medicinal chemistry and chemical biology research. This compound features a but-2-yn-1-yl chain, which can serve as a versatile handle for further synthetic modification via click chemistry, and a 4-chloro-3-methylbenzyl group, a scaffold prevalent in compounds with various pharmacological activities . Its primary research value lies in its potential as a key intermediate or precursor in the design and synthesis of novel bioactive molecules. Researchers are investigating this amine as a building block for developing new ligands for biological targets, leveraging the structural motifs common in pharmaceutical agents . The mechanism of action for this specific compound is not yet fully characterized and is a subject of ongoing research; its biological activity is likely dependent on the final molecular architecture of the derivative into which it is incorporated. This product is intended for laboratory research purposes to further explore these potential applications and mechanisms.

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]but-2-yn-1-amine

InChI

InChI=1S/C12H14ClN/c1-3-4-7-14-9-11-5-6-12(13)10(2)8-11/h5-6,8,14H,7,9H2,1-2H3

InChI Key

UNFPKFQAGXTGEL-UHFFFAOYSA-N

Canonical SMILES

CC#CCNCC1=CC(=C(C=C1)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Two main synthetic routes for (4-chloro-3-methylphenyl)methylamine are reported:

  • Route A: Reductive Amination of 4-chloro-3-methylbenzaldehyde

    The aldehyde is reacted with ammonia or a primary amine source, followed by reduction (e.g., catalytic hydrogenation or sodium borohydride) to yield the benzylamine derivative.

  • Route B: Direct Amination of 3-Chloro-4-methylaniline

    Using catalytic systems such as bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] with sodium hydroxide under inert atmosphere at elevated temperatures (~150 °C), amination occurs with high yield (~96%) via C–N bond formation.

Reaction Conditions and Yields

Route Reagents & Catalysts Conditions Yield (%) Notes
Reductive Amination 4-chloro-3-methylbenzaldehyde, NH3, NaBH4 or H2/Pd catalyst Room temp to reflux Variable Requires aldehyde precursor
Catalytic Amination bis[dichloro(pentamethylcyclopentadienyl)iridium(III)], NaOH 150 °C, 12 h, inert atmosphere 96 Green chemistry approach

Introduction of But-2-yn-1-yl Group (Alkyne Functionalization)

Alkylation of Benzylamine

The terminal alkyne moiety (but-2-yn-1-yl) can be introduced by alkylation of the benzylamine nitrogen with an appropriate alkyl halide or tosylate bearing the but-2-yn-1-yl group.

  • Typical Alkylating Agents: But-2-yn-1-yl bromide or chloride.
  • Base: Potassium carbonate or sodium hydride to deprotonate the amine.
  • Solvent: Polar aprotic solvents such as DMF or DMSO.
  • Temperature: Room temperature to moderate heating (50-80 °C).

Reductive Amination Alternative

Alternatively, the but-2-yn-1-yl aldehyde (or equivalent) can be reacted with the benzylamine under reductive amination conditions:

  • Reagents: Sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Solvent: Methanol or dichloromethane.
  • Conditions: Mild acidic pH, room temperature.
  • Advantages: Avoids multiple alkylation side products and improves selectivity.

Representative Reaction Scheme

Step Reactants Conditions Product
1 4-chloro-3-methylbenzaldehyde + NH3 Catalytic amination, 150 °C, 12 h (4-chloro-3-methylphenyl)methylamine
2 (4-chloro-3-methylphenyl)methylamine + but-2-yn-1-yl bromide + base DMF, K2CO3, 50 °C, 6-12 h (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine

Purification and Characterization

  • Purification: Column chromatography on silica gel or recrystallization from suitable solvents.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
  • Spectral Data: The amine N–H stretch in IR (~3300 cm⁻¹), alkyne C≡C stretch (~2100-2200 cm⁻¹), and aromatic signals in NMR provide structural confirmation.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Advantages Limitations
Catalytic Amination bis[dichloro(pentamethylcyclopentadienyl)iridium(III)], NaOH High yield, green chemistry Requires specialized catalyst
Reductive Amination Aldehyde, NH3, NaBH4 or H2/Pd Straightforward, mild conditions Aldehyde precursor needed
Alkylation with Alkyl Halide But-2-yn-1-yl bromide, base (K2CO3) Direct introduction of alkyne Possible over-alkylation
Reductive Amination (Alkyne) But-2-yn-1-yl aldehyde, NaBH3CN Selective, avoids side products Availability of alkyne aldehyde

Research Findings and Notes

  • The catalytic amination route for the benzylamine intermediate is well-documented with excellent yields and environmentally friendly conditions.
  • Alkylation of amines with alkyl halides bearing alkyne groups is a classical method but requires careful control to avoid over-alkylation or side reactions.
  • Reductive amination offers a cleaner alternative for introducing the but-2-yn-1-yl moiety, especially if the corresponding aldehyde is accessible.
  • Microwave-assisted synthesis and solvent-free conditions have been explored in related amine syntheses to improve reaction rates and yields.
  • Purity and yield optimization often depend on the choice of solvent, base, and reaction temperature.

Chemical Reactions Analysis

Types of Reactions

(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alkanes. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Alkynyl vs.

Aromatic Substituents : The 4-chloro-3-methylphenyl group provides a sterically hindered and electronically diverse aromatic system compared to simpler benzyl (e.g., 4-methylbenzyl in ) or chlorophenyl groups .

Synthetic Yields : While the target compound lacks direct yield data, related alkynyl amines (e.g., compound 35 in ) achieve moderate yields (68%) via chromatography, suggesting challenges in purification due to polar functional groups .

Physicochemical Properties

  • Molecular Size/Shape : The collision cross-section of (but-2-yn-1-yl)(methyl)amine hydrochloride (45.2 Ų) provides a benchmark for alkynyl amines; the target compound’s bulkier benzyl group likely increases its cross-section, affecting solubility and diffusion .
  • Crystallography : The coumarin derivative () was resolved via X-ray diffraction (R factor = 0.039), demonstrating the utility of SHELX software in structural elucidation of amine derivatives .

Biological Activity

Introduction

The compound (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is an organic molecule that features a butynyl group and a substituted phenyl ring. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Features

The compound can be described by the following structural formula:

C12H14ClN\text{C}_{12}\text{H}_{14}\text{ClN}

where:

  • But-2-yn-1-yl refers to the alkyne chain,
  • (4-chloro-3-methylphenyl) indicates the presence of chlorine and methyl substituents on the phenyl ring,
  • Amine denotes the functional group contributing to its reactivity.

Comparative Analysis

A comparative table of structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Characteristics
This compoundButynyl + chloro + methyl groupsPotential for diverse biological activities
2-MethylphenylethynylaminePhenylethynyl with methyl substitutionFocus on neuroactive properties
4-ChloroanilineSimple aniline structure with chlorineCommonly used in dye manufacturing
3-AlkynylanilineAlkyne linked to anilineInvestigated for anti-cancer properties

This analysis highlights how variations in structure lead to differences in chemical reactivity and biological activity.

The biological activity of This compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for neurotransmitter receptors, influencing neuronal signaling.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

Case Studies and Research Findings

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities. For example, studies have shown that derivatives of substituted amines can display:

  • Anticancer Properties : Certain analogs demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation pathways.
    • A study reported that a related compound induced cytotoxicity in cancer cells by targeting the epidermal growth factor receptor (EGFR) .
  • Antimicrobial Effects : Compounds with halogen substitutions have been investigated for their antibacterial activities against Gram-positive and Gram-negative bacteria.
    • In vitro evaluations showed that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Computational Studies

Computational models, including molecular docking studies, have been employed to predict the binding affinity of This compound to various biological targets. These studies suggest that the compound may exhibit favorable interactions with specific receptors, enhancing its potential therapeutic applications.

Synthesis Methods

The synthesis of This compound can be achieved through several established organic chemistry methods. Common techniques include:

  • Alkyne Formation : Utilizing coupling reactions to introduce the butynyl group.
  • Amine Functionalization : Employing nucleophilic substitution reactions to attach the amine group to the phenyl ring.

Optimizing these methods can lead to improved yields and purity of the final product.

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